1-(2-Chlorophenyl)hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15ClO/c1-2-3-7-11(14)9-10-6-4-5-8-12(10)13/h4-6,8H,2-3,7,9H2,1H3 |
InChI Key |
CJIIRVMXIJUTPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 1 2 Chlorophenyl Hexan 2 One
Retrosynthetic Analysis of 1-(2-Chlorophenyl)hexan-2-one
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach allows for the logical planning of a synthetic route. For this compound, the primary disconnection strategies focus on the carbon-carbon bonds adjacent to the carbonyl group.
A key disconnection can be made at the C1-C2 bond, which simplifies the molecule into two synthons: a 2-chlorobenzyl anion equivalent and a pentanoyl cation equivalent. Another strategic disconnection is at the C2-C3 bond, yielding a 1-(2-chlorophenyl)ethanone enolate equivalent and a butyl halide. These disconnections suggest several feasible forward synthetic pathways.
Key Disconnections for this compound:
| Disconnection | Synthon 1 | Synthon 2 | Corresponding Synthetic Equivalents |
| C1-C2 Bond | 2-Chlorobenzyl anion | Pentanoyl cation | 2-Chlorobenzylmagnesium bromide, Pentanoyl chloride |
| C2-C3 Bond | 1-(2-Chlorophenyl)ethanone enolate | Butyl cation | 1-(2-Chlorophenyl)ethanone, Butyl iodide |
This analysis provides a logical framework for devising the synthetic routes discussed in the following sections.
Conventional Synthetic Routes to this compound
Conventional methods for the synthesis of ketones like this compound often rely on well-established reactions such as Grignard reactions and the acylation of organometallic reagents.
Exploration of Starting Materials and Reagent Systems
The synthesis of this compound can be approached through several classical methods, each utilizing different starting materials and reagents. One common method involves the reaction of a Grignard reagent with an appropriate electrophile. For instance, 2-chlorobenzylmagnesium bromide can be prepared from 2-chlorobenzyl bromide and magnesium metal in an ether solvent. This organometallic intermediate can then be reacted with pentanoyl chloride to yield the desired ketone.
An alternative route is the acylation of a suitable organometallic compound derived from 2-chlorotoluene (B165313). For example, lithiation of 2-chlorotoluene followed by reaction with pentanenitrile and subsequent hydrolysis can afford this compound. Another approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with hexanoyl chloride, although this method may suffer from poor regioselectivity, yielding a mixture of ortho, meta, and para isomers. A more selective method would be the oxidation of a secondary alcohol precursor, 1-(2-chlorophenyl)hexan-2-ol, which can be synthesized via the reaction of 2-chlorobenzaldehyde (B119727) with pentylmagnesium bromide.
Optimization of Reaction Conditions: Temperature, Pressure, Solvent Effects
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. nih.gov In the Grignard-based synthesis of this compound, temperature control is critical. The formation of the Grignard reagent is typically performed at room temperature, while the subsequent acylation is often carried out at lower temperatures (e.g., -78 °C to 0 °C) to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product.
Solvent choice also plays a significant role. Anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and stability of the Grignard reagent. The polarity of the solvent can influence the reaction rate and selectivity. For oxidation reactions to convert the corresponding alcohol to the ketone, the choice of oxidant and solvent system is key. For example, Swern oxidation is performed at low temperatures (-78 °C) in dichloromethane, while PCC oxidation is typically carried out at room temperature in the same solvent.
The following table summarizes the typical reaction conditions for key synthetic steps:
| Reaction Step | Reagents | Solvent | Temperature (°C) |
| Grignard Reagent Formation | 2-Chlorobenzyl bromide, Mg | Diethyl ether or THF | 25-35 |
| Acylation with Acid Chloride | 2-Chlorobenzylmagnesium bromide, Pentanoyl chloride | THF | -78 to 0 |
| Oxidation of Alcohol | 1-(2-Chlorophenyl)hexan-2-ol, PCC | Dichloromethane | 25 |
| Swern Oxidation | 1-(2-Chlorophenyl)hexan-2-ol, Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to 25 |
Analysis of Yields, Chemoselectivity, and Regioselectivity in Synthesis
The oxidation of 1-(2-chlorophenyl)hexan-2-ol to the ketone is typically efficient, with common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or conditions for Swern oxidation providing high yields with excellent chemoselectivity, avoiding over-oxidation to a carboxylic acid.
Novel and Sustainable Approaches for this compound Synthesis
Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methods, often employing catalytic systems.
Catalytic Synthesis: Transition Metal-Mediated and Organocatalytic Methods
Transition metal-mediated cross-coupling reactions offer a powerful and versatile approach to the synthesis of ketones. For example, a Suzuki or Negishi coupling of a 2-chlorophenylboronic acid derivative or a 2-chlorophenylzinc reagent with a suitable pentanoyl electrophile could be a viable route. Another catalytic approach is the carbonylative coupling of 2-chloroiodobenzene with a pentyl organometallic reagent in the presence of carbon monoxide and a palladium catalyst.
Organocatalysis, which utilizes small organic molecules as catalysts, presents a greener alternative to metal-based catalysis. While direct application to the synthesis of this compound is not widely reported, analogous reactions suggest potential pathways. For instance, an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction between 2-chlorobenzaldehyde and pent-1-en-3-one could potentially form a 1,4-dicarbonyl intermediate that could be further elaborated to the target ketone.
The development of these catalytic methods is an active area of research, with the potential to offer milder reaction conditions, higher selectivity, and a reduced environmental impact compared to conventional stoichiometric methods.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green methodologies applicable to the synthesis of this target molecule include solvent-free, photochemical, and mechanochemical techniques.
Solvent-free Synthesis:
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry, offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. tandfonline.comtandfonline.com For the synthesis of this compound, a potential solvent-free approach could involve the Friedel-Crafts acylation of chlorobenzene with hexanoyl chloride. The use of a solid acid catalyst under microwave irradiation could accelerate the reaction, leading to higher yields in shorter timeframes and with simplified purification. tandfonline.com Another solvent-free method is mechanochemical synthesis, where mechanical energy from ball milling is used to drive the reaction. acs.orgnih.govdigitellinc.com The Suzuki-Miyaura cross-coupling of an appropriate acyl chloride with a boronic acid under solvent-free milling conditions represents a viable, highly chemoselective route to aryl ketones like this compound. acs.org
| Green Method | Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Microwave-assisted | Aryl Acetal, Aryl Ketone | Lewis Acid | α,β-Unsaturated Ketone | Good to Excellent | tandfonline.com |
| Mechanochemical | Acyl Chloride, Boronic Acid | Palladium catalyst, solid state | Ketone | High | acs.org |
| Mechanochemical | Thiol, α,β-Unsaturated Ketone | Potassium Carbonate | β-Sulfenylated Ketone | >91% | nih.gov |
Photochemical Synthesis:
Photochemical reactions utilize light as a clean energy source to initiate chemical transformations, often with high specificity and under mild conditions. acs.orgnih.gov The synthesis of ketones can be achieved through various photochemical pathways, such as the photo-Fries rearrangement of phenyl esters or the photolysis of certain carbonyl compounds. scribd.com A potential photochemical route to this compound could involve the radical addition of an aryl hydrazine (B178648) to an alkene under visible light, which is a metal-free approach. rsc.org Another strategy is the photocatalytic oxidative radical addition of thioic acids to alkenes, which proceeds under green conditions using a sustainable energy source. acs.org
Mechanochemical Synthesis:
Mechanochemistry provides a solvent-free alternative for the synthesis of organic molecules by using mechanical force to induce chemical reactions. beilstein-journals.org This technique is particularly advantageous for reactions involving solid reagents. The synthesis of ketones via mechanochemical methods has been demonstrated through reactions like the Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids in the solid state. acs.org This approach offers high chemoselectivity and avoids the use of hazardous solvents. Furthermore, one-pot, three-component reactions under ball milling conditions have been developed for the synthesis of functionalized ketones, highlighting the efficiency and green credentials of this method. acs.org
Continuous Flow Synthesis of this compound
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. nih.gov The synthesis of aryl ketones, such as this compound, is well-suited for continuous flow systems. researchgate.net
A plausible continuous flow synthesis of this compound could involve the coupling of an aryl Grignard reagent, such as 2-chlorophenylmagnesium bromide, with hexanoyl chloride in a microreactor system. nih.govrsc.org This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for managing the high reactivity of Grignard reagents and minimizing side reactions. The use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can further enhance the environmental profile of the process. rsc.org
Another continuous flow strategy could be a Friedel-Crafts acylation using a packed-bed reactor containing a heterogeneous catalyst. researchgate.net This setup facilitates catalyst recovery and reuse, simplifying product purification and reducing waste. The efficient mixing and heat transfer in flow reactors can lead to improved yields and selectivity compared to batch reactions. nih.govresearchgate.net
| Flow Synthesis Method | Reactants | Catalyst/Solvent | Residence Time | Throughput/Yield | Reference |
| Grignard Coupling | Aryl Grignard, Acyl Chloride | 2-MeTHF | 1 hour | 3.16 g/hour | nih.govrsc.org |
| Friedel-Crafts Acylation | Arene, Acylating Agent | Heterogeneous (e.g., Zr-β zeolite) | 160 seconds | Up to 83% yield | researchgate.net |
| Meerwein Arylation | Aryldiazonium Salt, Ethyl Vinyl Ether | - | - | High functional group tolerance | acs.org |
Mechanistic Investigations of this compound Synthetic Transformations
Understanding the reaction mechanisms and kinetics of the synthetic pathways to this compound is fundamental for optimizing reaction conditions, improving yields, and controlling product selectivity.
Elucidation of Reaction Mechanisms and Intermediates
The synthesis of this compound can likely proceed through established reactions such as Friedel-Crafts acylation or Grignard reagent addition.
Friedel-Crafts Acylation Mechanism:
In a Friedel-Crafts acylation approach, chlorobenzene would react with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The mechanism involves the formation of a highly electrophilic acylium ion (CH₃(CH₂)₄CO⁺) as a key intermediate. sigmaaldrich.comnih.gov This is generated by the complexation of the Lewis acid with the chlorine atom of the acyl chloride, followed by cleavage of the C-Cl bond. sigmaaldrich.com The acylium ion then attacks the electron-rich aromatic ring of chlorobenzene in an electrophilic aromatic substitution step. The ortho- and para-directing effect of the chlorine substituent on the benzene (B151609) ring would lead to a mixture of isomers, with the para-substituted product often being major due to steric hindrance at the ortho position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. The catalyst is regenerated in the workup step. researchgate.net
Grignard Reaction Mechanism:
An alternative synthesis involves the reaction of a Grignard reagent, 2-chlorophenylmagnesium bromide, with hexanoyl chloride. The mechanism of Grignard reactions with acyl chlorides typically involves nucleophilic acyl substitution. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is unstable and collapses by expelling the chloride leaving group, which results in the formation of the ketone, this compound. A potential side reaction is the further addition of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol. masterorganicchemistry.com Careful control of reaction conditions, such as low temperature and slow addition of the Grignard reagent, is crucial to favor the formation of the ketone.
Kinetic Studies of Key Synthetic Steps
Kinetic studies of the key synthetic steps are essential for a quantitative understanding of the reaction rates and the influence of various parameters.
Kinetics of Friedel-Crafts Acylation:
The rate of Friedel-Crafts acylation is influenced by several factors, including the nature of the substrate, the reactivity of the acylating agent, the type and concentration of the catalyst, and the reaction temperature. vaia.com For the synthesis of this compound, the deactivating, yet ortho-para directing, nature of the chloro-substituent on the benzene ring will affect the reaction rate compared to unsubstituted benzene. Kinetic studies would involve monitoring the disappearance of reactants or the formation of the product over time, often using techniques like spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC). The data obtained can be used to determine the reaction order with respect to each reactant and the catalyst, as well as the activation energy of the reaction.
Kinetics of Grignard Reaction:
Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl Hexan 2 One
Reactivity of the Carbonyl Group in 1-(2-Chlorophenyl)hexan-2-one
The ketone's carbonyl group is a primary site for a range of chemical reactions, including additions, substitutions at the adjacent carbon, and redox transformations.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures. Common nucleophilic addition reactions include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group results in the formation of tertiary alcohols. The specific alcohol formed depends on the R-group of the Grignard reagent used.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds readily add to the ketone, yielding tertiary alcohols.
Cyanohydrin Formation: The addition of hydrogen cyanide, typically from a source like sodium or potassium cyanide in the presence of acid, leads to the formation of a cyanohydrin. This reaction is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) converts the carbonyl group into an alkene. This powerful carbon-carbon bond-forming reaction allows for the introduction of a variety of substituted double bonds.
Acetal and Ketal Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to the corresponding ketal. This reaction is often used as a protecting strategy for the carbonyl group during other chemical transformations.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
| Carbon | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Carbon | Organolithium (e.g., CH₃Li) | Tertiary Alcohol |
| Carbon | Cyanide (e.g., NaCN, H⁺) | Cyanohydrin |
| Carbon | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene |
| Oxygen | Alcohol (e.g., Ethanol, H⁺) | Ketal |
α-Substitution Reactions and Enolate Chemistry
The presence of α-hydrogens (protons on the carbon atom adjacent to the carbonyl group) in this compound allows for the formation of an enolate ion under basic conditions. This enolate is a powerful nucleophile and is central to a variety of α-substitution reactions.
Halogenation: In the presence of a base and a halogen (Cl₂, Br₂, or I₂), the α-position can be halogenated. The reaction proceeds through an enolate intermediate.
Alkylation: The enolate can be alkylated using an alkyl halide. This reaction is a key method for forming new carbon-carbon bonds at the α-position.
Aldol (B89426) Condensation: The enolate of this compound can react with another molecule of itself or a different aldehyde or ketone in an aldol addition or condensation reaction, leading to the formation of β-hydroxy ketones or α,β-unsaturated ketones, respectively.
Reductions and Oxidations of the Ketone Moiety
The carbonyl group can undergo both reduction and oxidation reactions, leading to a variety of products.
Reduction to Alcohols: The ketone can be reduced to the corresponding secondary alcohol, 1-(2-chlorophenyl)hexan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.
Reductive Amination: In the presence of ammonia (B1221849) or a primary or secondary amine and a reducing agent (like sodium cyanoborohydride), the ketone can be converted into an amine.
Oxidative Cleavage: Under strong oxidizing conditions, such as with hot, concentrated nitric acid or potassium permanganate, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved.
Reactivity of the Chlorophenyl Moiety in this compound
The chlorophenyl group also possesses reactive sites, primarily the aromatic ring and the carbon-chlorine bond.
Aromatic Substitution Reactions (Electrophilic and Nucleophilic)
The benzene (B151609) ring can undergo substitution reactions, although the presence of both an ortho-para directing chloro group and a meta-directing acyl group complicates the regioselectivity.
Electrophilic Aromatic Substitution: The chloro group is an ortho, para-director, while the acyl group is a deactivating meta-director. The outcome of electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions will depend on the reaction conditions and the relative directing effects of these two substituents.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing acyl group can activate the ring towards nucleophilic aromatic substitution, particularly for the displacement of the chlorine atom by strong nucleophiles. This is further enhanced if there are additional electron-withdrawing groups on the ring.
Cross-Coupling Reactions Involving the Aryl Chloride
The carbon-chlorine bond of the aryl chloride is a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst and a base can replace the chlorine atom with an alkyl, aryl, or vinyl group.
Heck Coupling: The palladium-catalyzed reaction with an alkene can form a new carbon-carbon bond between the aromatic ring and the alkene.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine.
Sonogashira Coupling: The palladium and copper-catalyzed reaction with a terminal alkyne results in the formation of a new carbon-carbon bond between the aromatic ring and the alkyne.
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Palladium Catalyst + Base | C-C |
| Heck Coupling | Alkene (R-CH=CH₂) | Palladium Catalyst + Base | C-C |
| Buchwald-Hartwig | Amine (R-NH₂) | Palladium Catalyst + Base | C-N |
| Sonogashira Coupling | Alkyne (R-C≡CH) | Palladium & Copper Catalysts | C-C |
Ortho-Directed Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgnih.gov This reaction utilizes a directing metallation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent. wikipedia.org
In the case of this compound, the chloro substituent is known to be a moderate directing group for metallation. organic-chemistry.org The ketone moiety can also influence the regioselectivity of this transformation. The reaction of an aryl ketone with a strong base like an alkyllithium can lead to deprotonation at the ortho-position of the aromatic ring. wikipedia.orgorganic-chemistry.org The process involves the coordination of the lithium base to the directing group, followed by deprotonation to form an ortho-lithiated species, which is then trapped by an electrophile. nih.gov
While specific studies on the ortho-directed metallation of this compound are not extensively documented, the principles of DoM suggest a viable pathway for its functionalization. The reaction would likely proceed by treating the starting material with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. baranlab.org The resulting ortho-lithiated intermediate could then react with a range of electrophiles.
Table 1: Potential Electrophiles for Quenching of Ortho-Lithiated Aryl Species
| Electrophile | Resulting Functional Group |
| D₂O | Deuterium |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., benzaldehyde) | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| Chlorotrimethylsilane (TMSCl) | Silyl (B83357) |
This methodology provides a direct route to contiguously substituted aromatic compounds that can be challenging to synthesize through classical electrophilic aromatic substitution reactions.
Transformations of the Hexane (B92381) Chain in this compound
The hexane chain of this compound offers multiple sites for chemical modification, primarily centered around the reactivity of the ketone functional group and the adjacent methylene (B1212753) and methyl groups.
Selective Functionalization and Derivatization
The presence of α-hydrogens next to the carbonyl group allows for a variety of reactions via enolate intermediates. These reactions can be controlled to achieve selective functionalization. For instance, the methylene group (C1) and the methyl group (C3) are both susceptible to deprotonation to form an enolate, which can then react with electrophiles.
One common transformation is α-halogenation, where the ketone is treated with a halogenating agent under acidic or basic conditions to introduce a halogen atom at the α-position. Another key reaction is the aldol condensation, where the enolate reacts with an aldehyde or another ketone to form a β-hydroxy ketone, which can be subsequently dehydrated to an α,β-unsaturated ketone.
Furthermore, the synthesis of pyrovalerone and its analogs, which are potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, often starts from α-bromination of a propiophenone (B1677668) derivative followed by reaction with pyrrolidine (B122466). nih.gov A similar strategy could be applied to this compound to introduce nitrogen-containing substituents at the C1 position of the hexane chain.
Table 2: Potential Functionalization Reactions of the Hexane Chain
| Reaction | Reagents | Potential Product |
| α-Halogenation | Br₂/AcOH | 1-Bromo-1-(2-chlorophenyl)hexan-2-one |
| Aldol Addition | Benzaldehyde, NaOH | 1-(2-Chlorophenyl)-1-hydroxy-1-phenylheptan-2-one |
| Mannich Reaction | Formaldehyde, Dimethylamine HCl | 1-(2-Chlorophenyl)-3-(dimethylamino)hexan-2-one |
| Alkylation | NaH, CH₃I | 1-(2-Chlorophenyl)-1-methylhexan-2-one |
Ring-Closing Reactions (if applicable to derivatives)
Derivatives of this compound can be precursors for the synthesis of various heterocyclic and carbocyclic ring systems. Ring-closing reactions are a powerful tool in organic synthesis for constructing cyclic molecules from acyclic precursors. nih.gov
For instance, if the hexane chain is appropriately functionalized with a second reactive group, intramolecular cyclization can occur. An example is the Paal-Knorr synthesis of furans, thiophenes, or pyrroles from 1,4-dicarbonyl compounds. youtube.com By introducing a second carbonyl group into the hexane chain of this compound, it could serve as a precursor for such heterocycles.
Another powerful method is ring-closing metathesis (RCM), which is used to form cyclic olefins. If the hexane chain is derivatized to contain a terminal alkene, RCM could be employed to form a cycloalkene fused to the aromatic ring or as part of a larger macrocycle.
Additionally, intramolecular aldol condensation of a diketone derivative could lead to the formation of a cyclic enone. For example, a derivative of this compound containing a second ketone at the 6-position could undergo an intramolecular aldol reaction to form a cyclohexenone ring.
Derivatization and Analogue Synthesis Based on this compound
The structural framework of this compound serves as a template for the synthesis of a wide array of analogues and more complex molecular architectures.
Synthesis of Homologues and Structural Analogues
Homologues of this compound, with varying alkyl chain lengths, can be synthesized through established methods for ketone synthesis. The Friedel-Crafts acylation of chlorobenzene (B131634) with an appropriate acid chloride (e.g., heptanoyl chloride for a heptan-2-one homologue) in the presence of a Lewis acid catalyst like aluminum chloride is a direct approach. Alternatively, organometallic reagents such as organocadmium or organocuprate reagents can react with acid chlorides to yield ketones.
The synthesis of structural analogues can be achieved by modifying either the aromatic ring or the hexane chain. For example, analogues with different substituents on the phenyl ring can be prepared from the corresponding substituted chlorobenzenes. The synthesis of pyrovalerone analogues demonstrates the modification of the alkyl chain and the introduction of a pyrrolidine ring. nih.gov
Table 3: Examples of Synthetic Routes to Analogues
| Starting Materials | Reaction Type | Analogue Structure | Reference |
| Substituted aryl nitrile, n-butylmagnesium chloride | Grignard reaction | 1-(Substituted-phenyl)-pentan-1-one | nih.gov |
| 2-Chloroacetophenone, appropriate alkyl halide | Alkylation of enolate | 1-(2-Chlorophenyl)alkan-2-one | - |
| 1-Phenyl-2-(1H-imidazol-1-yl)ethanol | Esterification | 1-Phenyl-2-(1H-imidazol-1-yl)ethyl esters | researchgate.net |
Construction of Complex Chemical Scaffolds from this compound
This compound can be utilized as a starting material for the construction of more elaborate and complex chemical scaffolds, including polycyclic and heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry and materials science. stanford.eduethernet.edu.et
For example, the ketone functionality can be a handle for building heterocyclic rings. The reaction of α-haloketones with various nucleophiles is a classic method for synthesizing heterocycles. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a pyrazole (B372694) or pyridazinone. urfu.ru
Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. This compound could potentially be a component in MCRs, such as the Hantzsch pyridine (B92270) synthesis, to generate highly substituted dihydropyridines. beilstein-journals.org The synthesis of quinazolinones, another important heterocyclic scaffold, often involves precursors derived from substituted anthranilic acids, which could potentially be accessed from functionalized this compound derivatives. researchgate.net
The development of novel cyclization strategies, including cascade reactions, further expands the possibilities for creating complex scaffolds from relatively simple starting materials like this compound. ku.edu
Advanced Mechanistic and Kinetic Studies of this compound Reactions
Currently, there is a notable absence of publicly available, in-depth mechanistic and kinetic studies specifically focused on the chemical reactivity and transformation of this compound. While the fundamental principles of organic chemistry allow for the prediction of its likely reaction pathways, detailed experimental data, including reaction rate constants, activation energies, and the precise elucidation of reaction intermediates and transition states for this specific compound, are not documented in the scientific literature based on the conducted searches.
The reactivity of this compound is dictated by the functional groups present in its structure: a ketone, an aromatic chloride, and a carbon skeleton susceptible to various transformations. It can be anticipated that this compound would undergo reactions typical of ketones, such as nucleophilic addition to the carbonyl group, and reactions involving the alpha-carbon, such as enolate formation leading to aldol or Claisen-type condensations. The presence of the 2-chlorophenyl group introduces the possibility of nucleophilic aromatic substitution, although this typically requires harsh reaction conditions, as well as electrophilic aromatic substitution, where the chloro- and acyl- groups would act as directing groups.
However, without specific research dedicated to this compound, any discussion of its reaction mechanisms and kinetics would be purely speculative. Detailed studies would be necessary to determine the precise influence of the 2-chloro substituent on the reactivity of the ketone and the adjacent methylene group. For instance, kinetic studies would be essential to quantify the rate of enolate formation or the rate of nucleophilic attack at the carbonyl carbon and to understand how these rates are affected by different reagents and conditions.
Furthermore, advanced mechanistic studies, potentially employing techniques such as isotopic labeling, computational modeling, and the spectroscopic detection of transient species, would be required to build a comprehensive picture of the reaction pathways. Such studies could reveal whether reactions proceed through concerted or stepwise mechanisms and could characterize the structures and energies of any intermediates and transition states involved.
Given the lack of specific data, it is not possible to provide detailed research findings or data tables for the chemical reactivity and transformation of this compound at this time. Future research in this area would be invaluable for a complete understanding of the chemical behavior of this compound.
Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation of 1 2 Chlorophenyl Hexan 2 One
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. pressbooks.pubnih.gov For 1-(2-Chlorophenyl)hexan-2-one, these methods are crucial for confirming its chemical identity and for monitoring its formation or subsequent reactions. The key functional groups—the carbonyl group (C=O) of the ketone, the aromatic ring, the C-Cl bond, and the aliphatic chain—each exhibit characteristic vibrational frequencies.
The most prominent feature in the IR spectrum is expected to be the strong, sharp absorption band corresponding to the C=O stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. libretexts.org The exact position is influenced by the electronic environment; the adjacent chlorophenyl group can slightly alter the frequency compared to a simple aliphatic ketone like 2-hexanone. masterorganicchemistry.comuq.edu.au
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are anticipated to appear above 3000 cm⁻¹, while the C-H bonds of the aliphatic hexanoyl chain will show stretching bands just below 3000 cm⁻¹. libretexts.org Furthermore, C=C stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org The substitution pattern on the benzene ring (ortho-disubstituted) can be further confirmed by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (650-1000 cm⁻¹). libretexts.org
In Raman spectroscopy, which relies on changes in polarizability, non-polar bonds often yield stronger signals than in IR. While the polar C=O group will be visible, the C=C bonds of the aromatic ring and the C-C backbone of the hexanoyl chain are expected to produce prominent Raman signals. researchgate.net The C-Cl stretch, anticipated in the lower frequency range (typically 600-800 cm⁻¹), should also be observable in both IR and Raman spectra. libretexts.org
By monitoring the appearance and disappearance of these characteristic bands, one can effectively track the progress of a reaction that synthesizes or consumes this compound.
Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Carbonyl (C=O) | Stretch | 1700 - 1725 | Strong | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium-Strong | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium | Strong |
| C-Cl | Stretch | 600 - 800 | Strong | Medium |
| Aromatic C-H | Out-of-plane bend | 745 - 785 (ortho) | Strong | Weak |
This table presents expected values based on established spectroscopic principles and data for analogous compounds. libretexts.orgnist.govnist.gov
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org Should this compound be crystallized, this technique could provide unequivocal proof of its constitution and conformation, including bond lengths, bond angles, and the relative orientation of the chlorophenyl ring and the hexanoyl chain.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. acs.org This pattern is directly related to the electron density distribution within the crystal lattice. A successful crystallographic analysis would yield a detailed structural model, confirming the ortho position of the chlorine atom on the phenyl ring and the connectivity of the hexan-2-one moiety.
Furthermore, the crystal structure would reveal intermolecular interactions, such as van der Waals forces or potential weak C-H···O or C-H···Cl hydrogen bonds, which govern the packing of the molecules in the solid state. This information is invaluable for understanding the compound's physical properties and for computational modeling studies. While no specific crystal structure for this compound is publicly available, data from similar molecules like other substituted ketones or chlorophenyl derivatives provide a strong basis for what to expect. nih.govacs.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.9 |
| c (Å) | ~14.2 |
| β (°) | ~95 |
| Volume (ų) | ~1330 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.25 |
This table is a hypothetical representation based on common crystal packing for organic molecules of similar size and composition.
Chiroptical Spectroscopy for Stereochemical Research
While this compound itself is achiral, the introduction of a chiral center would make it amenable to analysis by chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Such a chiral derivative could be formed, for example, through an asymmetric synthesis or by introducing a substituent that creates a stereocenter.
If a chiral derivative were synthesized—for instance, 1-(2-chlorophenyl)-3-methylhexan-2-one—it would exist as a pair of enantiomers. These enantiomers would interact differently with plane-polarized light. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which would produce a characteristic spectrum with positive or negative bands (Cotton effects) for each enantiomer. nih.gov The signs and magnitudes of these Cotton effects are directly related to the absolute configuration of the stereocenter(s).
The carbonyl group's n→π* electronic transition, which is electronically forbidden but often observable in CD spectra, would likely give rise to a key signal. nih.gov The position and sign of this signal would be highly sensitive to the spatial arrangement of the atoms around the carbonyl chromophore, providing critical information for assigning the absolute stereochemistry of the chiral derivative. ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength and can also be used for stereochemical assignments.
Without experimental data on a specific chiral derivative, a detailed analysis is speculative. However, the principles of chiroptical spectroscopy indicate that it would be an essential tool for the stereochemical elucidation of any such chiral analogues of this compound. nih.gov
Theoretical and Computational Chemistry Studies on 1 2 Chlorophenyl Hexan 2 One
Electronic Structure and Bonding Analysis of 1-(2-Chlorophenyl)hexan-2-one
The electronic structure of a molecule is fundamental to understanding its chemical behavior. For this compound, analysis of its molecular orbitals and electron density distribution reveals key features that govern its reactivity and intermolecular interactions.
Molecular Orbital Theory (e.g., HOMO/LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. rasayanjournal.co.in
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -1.75 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
Note: The values in this table are representative examples based on computational studies of similar aromatic ketones and are intended to illustrate the expected range for this compound.
Electron Density Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. deeporigin.comlibretexts.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the hexyl chain in this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. libretexts.orglumenlearning.compressbooks.pub
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.comrsc.org MD simulations model the movement of atoms and molecules over time, allowing for the exploration of the conformational landscape and the study of solvent effects on the molecule's structure and flexibility. mdpi.com For similar ketones, MD simulations have been used to study diffusion coefficients and structural properties in various solvents. deeporigin.com
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
|---|---|---|
| Anti-periplanar (extended chain) | 0.0 (Global Minimum) | ~180° |
| Gauche | +0.9 | ~60° |
| Eclipsed | +3.0 | ~0° |
Note: This table presents a simplified, illustrative example of the expected relative energies for different conformations of a simple alkane chain. The actual conformational analysis of this compound would be more complex due to the presence of the chlorophenyl and ketone groups.
Reaction Pathway Modeling and Transition State Calculations for Reactions of this compound
Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. youtube.comyoutube.com For this compound, a key reaction of interest is the nucleophilic addition to the carbonyl group. irjweb.compressbooks.pubyoutube.comyoutube.com
Theoretical calculations can map out the potential energy surface for the approach of a nucleophile to the carbonyl carbon. youtube.com This allows for the determination of the geometry of the transition state and the energy barrier that must be overcome for the reaction to occur. The presence of the 2-chlorophenyl group is expected to influence the reactivity of the carbonyl group. The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ketone.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Ketone + Nucleophile) | 0.0 |
| Transition State | +15.0 |
| Product (Tetrahedral Intermediate) | -10.0 |
Note: The values in this table are illustrative and represent a typical energy profile for a nucleophilic addition to a ketone. Actual values would depend on the specific nucleophile and the computational method used.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a powerful tool for structure elucidation. pressbooks.pubpdx.edulibretexts.orglibretexts.org For this compound, the chemical shifts of the protons and carbons in the hexyl chain can be predicted based on their proximity to the electron-withdrawing carbonyl group. youtube.com Similarly, the chemical shifts of the aromatic protons and carbons will be influenced by the presence of both the chloro and the acetylhexyl substituents.
| Atom/Group | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| C=O | - | ~208 |
| CH2 (adjacent to C=O) | ~2.5 | ~40 |
| Aromatic CH | 7.2-7.5 | 127-135 |
| Terminal CH3 | ~0.9 | ~14 |
Note: These are approximate chemical shift ranges based on general principles and data for similar functional groups.
Vibrational Frequencies: The calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. wisc.edunist.gov For this compound, a strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1715-1725 cm-1. The C-Cl stretching vibration of the chlorophenyl group would also be a characteristic feature in the fingerprint region of the spectrum. pythoninchemistry.org
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C=O Stretch | ~1720 |
| C-H Stretch (Aromatic) | ~3050-3100 |
| C-H Stretch (Aliphatic) | ~2850-2960 |
| C-Cl Stretch | ~750 |
Note: These are typical frequency ranges for the specified functional groups.
Quantum Chemical Descriptors for Reactivity Prediction and Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other properties. mdpi.com These descriptors provide a quantitative basis for understanding structure-activity relationships. rasayanjournal.co.innih.gov
Key descriptors include:
Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is related to the HOMO-LUMO gap.
Chemical Potential (μ): Related to the escaping tendency of electrons from the molecule.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. irjweb.com
By calculating these descriptors for this compound and comparing them to those of other compounds, it is possible to make predictions about its relative reactivity in various chemical processes. For example, a higher electrophilicity index would suggest a greater susceptibility to nucleophilic attack. irjweb.com
| Descriptor | Calculated Value |
|---|---|
| Hardness (η) | 2.55 eV |
| Chemical Potential (μ) | -4.30 eV |
| Electrophilicity Index (ω) | 3.62 eV |
Note: These values are illustrative and based on calculations for similar compounds. They serve to demonstrate the type of data obtained from such studies.
Potential Non Biomedical Applications and Interdisciplinary Research Involving 1 2 Chlorophenyl Hexan 2 One
Role as a Synthetic Precursor in Materials Science and Polymer Chemistry
The reactivity of the carbonyl and α-chloro groups in 1-(2-Chlorophenyl)hexan-2-one makes it a candidate for the synthesis of novel polymers and materials. The ketone functionality can be a site for various condensation reactions, while the chlorine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups and the formation of polymer chains.
α-Halo ketones are known to be valuable precursors in polymer chemistry. For instance, polymers with pendant ketone groups can be synthesized and subsequently modified to create functional materials. researchgate.net The ketone group in this compound could be exploited to create polymer backbones through reactions like the Biginelli reaction, which is a multicomponent reaction used to generate complex heterocyclic structures that can be incorporated into polymers. nih.gov
Furthermore, the 2-chlorophenyl group can influence the properties of resulting polymers, potentially enhancing thermal stability or imparting specific optical properties. While direct polymerization of this compound has not been documented in readily available literature, its potential as a monomer or a key intermediate in the synthesis of specialized polymers is an area ripe for exploration. The synthesis of polymers with reactive side-chains, such as those that could be derived from this ketone, is a significant area of materials science, leading to the development of materials for coatings, adhesives, and advanced composites. nih.gov
Exploration in Ligand Design for Catalytic Systems
The oxygen atom of the ketone group in this compound possesses lone pairs of electrons that can coordinate with metal centers, making it a potential ligand for catalytic systems. Transition metal complexes with ketone and aldehyde ligands are known and play a role in various chemical transformations. wikipedia.org The binding of the ketone to a metal can activate the substrate, facilitating reactions such as additions, cyclizations, and cross-coupling reactions.
While specific studies on this compound as a ligand are not prominent, the general class of aryl ketones is utilized in the development of catalysts. For example, aryl ketones can be involved in tandem reactions catalyzed by transition metals like platinum, where they are formed in situ and participate in further transformations. nih.gov The steric and electronic properties of the 2-chlorophenyl group and the hexan-2-one moiety would influence the coordination geometry and stability of any resulting metal complex, thereby affecting its catalytic activity and selectivity. The development of novel ligands is crucial for advancing transition-metal catalysis, and the exploration of readily synthesizable molecules like this compound could lead to new and efficient catalytic systems for organic synthesis. rutgers.edu
Applications in Agrochemical or Industrial Chemical Synthesis (excluding direct human/animal use)
One of the most promising non-biomedical applications of this compound lies in its potential as an intermediate in the synthesis of agrochemicals, particularly fungicides. The structural motif of a chlorinated phenyl group attached to a ketone is found in several active compounds.
A notable example is the fungicide prothioconazole. A key intermediate in its synthesis is 1-(1-chlorocyclopropyl)-2-(2-chlorophenyl)ethanone, a compound structurally related to this compound. organic-chemistry.org The synthesis of this intermediate involves the reaction of 2-chlorophenylacetic acid derivatives, highlighting a plausible synthetic pathway where this compound could serve as a precursor. organic-chemistry.org The general class of α-halo ketones is widely recognized for its utility in synthesizing heterocyclic compounds, many of which form the core of various pesticides. researchgate.netwikipedia.org
The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown excellent fungicidal activities, involves the acylation of a thiophen-2-amine. nih.gov It is conceivable that a molecule like this compound could be chemically modified to create precursors for such acylation reactions. The development of new agrochemicals is critical for food security, and the exploration of novel synthetic routes using versatile intermediates is a key aspect of this research. researchgate.net
In industrial settings, aryl ketones are valuable building blocks for a wide range of chemicals. chemistryviews.org They can be synthesized through methods like Friedel-Crafts acylation and are used to produce more complex molecules through various cross-coupling and condensation reactions. organic-chemistry.org
Table 1: Potential Agrochemical Precursor Synthesis
| Precursor | Target Compound Class | Potential Reaction Type |
| This compound | Triazole Fungicides | Cyclization/Substitution |
| This compound | Thiophene-based Fungicides | Acylation Precursor |
| This compound | Pyrazole-based Agrochemicals | Condensation/Cyclization |
Environmental Fate and Chemical Transformation Studies (e.g., photolysis, hydrolysis in environmental matrices)
The environmental fate of this compound is of interest due to the presence of a chlorinated aromatic ring, a structural feature common to many persistent organic pollutants. taylorandfrancis.com Chlorinated aromatic hydrocarbons can persist in the environment and undergo various transformation processes. wikipedia.org
Photolysis: Aromatic ketones are known to undergo photochemical reactions. nih.gov The absorption of UV light can lead to the degradation of the molecule. For chlorinated aromatic compounds, photolysis can be a significant degradation pathway in the environment, leading to the formation of various photoproducts. nih.gov The specific products would depend on the environmental conditions, such as the presence of oxygen and other reactive species.
Hydrolysis: The α-chloro ketone functionality is susceptible to hydrolysis, particularly under basic conditions. echemi.com This reaction would likely lead to the replacement of the chlorine atom with a hydroxyl group, forming 1-(2-chlorophenyl)-1-hydroxyhexan-2-one. The rate of hydrolysis would be influenced by pH and temperature. The stability of α-monohalogenated ketones can be low, and they may liberate hydrogen halide, leading to the formation of unsaturated compounds that can polymerize. google.com
Biodegradation: The persistence of chlorinated compounds in the environment is often due to their resistance to microbial degradation. However, some microorganisms are capable of degrading chlorinated aromatic compounds. The environmental fate of this compound would depend on its susceptibility to such biodegradation pathways.
Table 2: Potential Environmental Transformation Pathways
| Transformation Process | Potential Products | Influencing Factors |
| Photolysis | Oxidized and/or dechlorinated derivatives | Wavelength of light, presence of photosensitizers |
| Hydrolysis | 1-(2-chlorophenyl)-1-hydroxyhexan-2-one | pH, temperature |
| Biodegradation | Various metabolic intermediates | Microbial populations, nutrient availability |
Integration in Complex Chemical Systems or Processes
The bifunctional nature of this compound, possessing both an electrophilic carbonyl carbon and a reactive C-Cl bond, makes it a valuable component in complex chemical reactions, such as multicomponent reactions (MCRs). nih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov
α-Halo ketones are known to participate in various MCRs, leading to the synthesis of diverse heterocyclic structures. nih.gov For example, the Hantzsch pyrrole (B145914) synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound and ammonia (B1221849) or a primary amine to form pyrroles. wikipedia.org Similarly, the reaction of α-halo ketones with thioamides or thioureas is a well-established method for the synthesis of thiazoles and aminothiazoles, respectively. wikipedia.org
The integration of this compound into such MCRs could provide a straightforward route to a library of novel compounds with potential applications in various fields, including pharmaceuticals and materials science. The specific structure of the resulting products could be readily diversified by varying the other components of the MCR.
Future Research Directions and Emerging Methodologies for 1 2 Chlorophenyl Hexan 2 One
Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems
The development of new catalytic systems is paramount for the efficient and selective synthesis of α-aryl ketones. While traditional methods like Friedel-Crafts acylation and cross-coupling reactions are well-established, they often require harsh conditions or pre-functionalized starting materials.
Recent advancements have focused on more direct and atom-economical approaches. One promising area is the use of copper(I) catalytic systems with chiral bis(phosphine) dioxide ligands for the enantioselective α-arylation of ketones. nih.govacs.orgresearchgate.net This method allows for the arylation of silyl (B83357) enol ethers to produce enolizable α-arylated ketones with high yields and enantiomeric excess. nih.govresearchgate.net This approach is particularly significant as it is effective for noncyclic ketones, complementing existing palladium-catalyzed methods. nih.govresearchgate.net
Furthermore, the development of bulky, electron-rich phosphine (B1218219) ligands for palladium catalysts has enabled the highly active and selective α-arylation of a wide variety of aryl halides and ketones with low catalyst loading. capes.gov.br Researchers are also exploring visible-light-driven methods, such as the use of nano Pd/ZnO as a dual photoredox and transition-metal catalyst for the oxidative coupling of tertiary amines and aryl halides. researchgate.net Another innovative approach involves a one-pot transformation of aromatic ketones into aromatic esters through a sequential Claisen and retro-Claisen reaction, which broadens the utility of aromatic ketones in cross-coupling reactions. sciencedaily.com
Table 1: Comparison of Novel Catalytic Systems for α-Aryl Ketone Synthesis
| Catalytic System | Key Features | Advantages |
|---|---|---|
| Cu(I)-Bis(phosphine) Dioxide | Enantioselective α-arylation of silyl enol ethers. nih.govacs.orgresearchgate.net | High yields and enantioselectivity for noncyclic ketones. nih.govresearchgate.net |
| Pd/Bulky Phosphine Ligands | Highly active for α-arylation of various aryl halides and ketones. capes.gov.br | Low catalyst loading, high selectivity. capes.gov.br |
| Nano Pd/ZnO (Visible Light) | Dual photoredox and transition-metal catalysis. researchgate.net | Mild and safe conditions, avoids expensive oxidants. researchgate.net |
| One-pot Claisen/retro-Claisen | Transforms aromatic ketones to aromatic esters for cross-coupling. sciencedaily.com | Simplifies synthesis, reduces reaction times. sciencedaily.com |
Discovery and Characterization of Novel Reactivity Patterns
Beyond their synthesis, understanding the reactivity of α-aryl ketones like 1-(2-chlorophenyl)hexan-2-one is crucial for their application as building blocks in organic synthesis. These compounds serve as versatile synthons for the creation of complex heterocyclic structures, which are of significant interest in drug discovery. nih.gov
Aryl methyl ketones, a class to which this compound belongs, are attractive precursors for the synthesis of a wide array of 5- and 6-membered, as well as fused and poly-fused, heterocycles. nih.gov Research in this area focuses on developing new synthetic protocols that utilize these ketones to access diverse heterocyclic scaffolds under mild and efficient conditions. nih.gov
For instance, the reaction of 1,2,4-triketone analogs with hydrazines to form pyrazoles and pyridazinones demonstrates the potential for chemo- and regioselective transformations. nih.govresearchgate.netsemanticscholar.org The outcome of these reactions can be controlled by the nature of the substituents on the triketone and the reaction conditions, highlighting the tunable reactivity of these systems. nih.govresearchgate.netsemanticscholar.org The development of such selective transformations is key to constructing complex molecules with desired biological activities.
Development of Advanced Analytical and Characterization Probes Tailored for this compound
The accurate characterization of this compound and its reaction products is essential for both synthetic development and quality control. A suite of spectroscopic and chromatographic techniques is typically employed for this purpose.
High-performance liquid chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized compounds and for monitoring reaction progress. nih.gov Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed structural information, confirming the connectivity of atoms within the molecule. nih.gov High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, further confirming its elemental composition. nih.gov For chiral molecules, the enantiomeric ratio is often determined using chiral HPLC or after reduction of the ketone to the corresponding alcohol. researchgate.net X-ray diffraction (XRD) studies can provide unambiguous confirmation of the regiochemistry and stereochemistry of crystalline products. nih.govresearchgate.net
Future advancements in this area may involve the development of more sensitive and high-throughput analytical methods, potentially coupled with computational techniques for more rapid and detailed structural elucidation.
Interdisciplinary Linkages: Integration with Data Science and Machine Learning for Reaction Prediction and Optimization
The integration of data science and machine learning is poised to revolutionize the field of chemical synthesis. These powerful tools can be used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. neurips.ccnih.govacs.orgacs.orgnips.cc
For the synthesis of compounds like this compound, machine learning models can be trained on large datasets of organic reactions to predict the most suitable catalysts, solvents, reagents, and temperatures. nih.govacs.org These models have demonstrated the ability to predict reaction conditions with high accuracy, significantly reducing the experimental effort required for optimization. nih.govacs.org
Machine learning can also be applied to predict the products of chemical reactions by learning from vast databases of known transformations. acs.org By generating a set of plausible products from a given set of reactants and then using a machine learning model to rank them, researchers can more efficiently identify the major product of a reaction. acs.org This approach circumvents the limitation of traditional databases, which often lack examples of unproductive reactions. acs.org As these models become more sophisticated, they will undoubtedly accelerate the discovery and development of new synthetic methodologies for a wide range of chemical compounds, including α-aryl ketones.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)hexan-2-one, and how do reaction conditions influence yield?
- Methodology : A multi-step synthesis is typically employed. Begin with Friedel-Crafts acylation of 2-chlorobenzene using hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group. Monitor reaction temperature (0–5°C) to minimize side reactions like polyacylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from isomers or unreacted starting materials. Yield optimization may require adjusting stoichiometry (1.2:1 acyl chloride to aromatic substrate) and reaction time (4–6 hours) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the chlorophenyl group (δ 7.2–7.5 ppm aromatic protons) and ketone position (δ 2.8–3.1 ppm for α-CH₂) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺ at m/z 212.06) and fragmentation patterns to validate the hexan-2-one chain .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Refine using SHELXL (space group P2₁/c) to resolve bond lengths and angles .
Q. How does the chlorophenyl substituent affect the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Heat samples (50–100°C) for 24–72 hours and analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase). The electron-withdrawing Cl group enhances thermal stability compared to non-halogenated analogs .
- pH Stability : Incubate in buffers (pH 2–12) at 25°C. Monitor ketone hydrolysis by tracking UV absorbance at 270 nm. Degradation is minimal at neutral pH but accelerates under strong acidic/basic conditions due to keto-enol tautomerization .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles. Chlorinated aromatic compounds may cause skin/eye irritation .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect halogenated waste in sealed containers for incineration to prevent environmental release of chlorinated byproducts .
Advanced Research Questions
Q. How can regioselectivity challenges in the Friedel-Crafts acylation of 2-chlorobenzene be addressed to avoid para-substituted byproducts?
- Methodology :
- Directed ortho-Metalation : Use directing groups (e.g., -OMe) temporarily installed on the benzene ring, followed by Cl substitution. This approach reduces para-isomer formation .
- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict transition-state energies and optimize catalyst-substrate interactions. Meta-substitution is favored with bulky Lewis acids like FeCl₃ .
Q. What strategies are effective for separating this compound from structurally similar isomers?
- Methodology :
- Chiral Chromatography : Use a Chiralpak IA column with heptane/ethanol (95:5) to resolve enantiomers or diastereomers.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral resolving agents (e.g., L-tartaric acid) and recrystallize from methanol .
Q. What mechanistic insights explain the compound’s potential bioactivity in neurological assays?
- Methodology :
- Receptor Binding Studies : Perform competitive radioligand assays (e.g., using ³H-GABA) to assess affinity for GABAₐ receptors. The chlorophenyl group may enhance lipophilicity, improving blood-brain barrier penetration .
- Molecular Dynamics Simulations : Model interactions with NMDA receptors using GROMACS. The hexan-2-one chain’s flexibility may allow optimal binding to hydrophobic pockets .
Q. How can computational tools predict the environmental impact of this compound degradation products?
- Methodology :
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives and toxicity (e.g., LC50 for aquatic organisms). Chlorinated metabolites may exhibit persistence, requiring advanced oxidation processes (AOPs) for remediation .
- LC-MS/MS Analysis : Identify degradation products after UV/H₂O₂ treatment. Major products include 2-chlorobenzoic acid and short-chain aldehydes .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
